molecular formula C13H13NO B3025523 1-(2,4-dimethylphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 881040-93-3

1-(2,4-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

Cat. No. B3025523
M. Wt: 199.25 g/mol
InChI Key: USIBUWZXTBVZLO-UHFFFAOYSA-N
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Description

The compound “1-(2,4-dimethylphenyl)-1H-pyrrole-3-carbaldehyde” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The “2,4-dimethylphenyl” part suggests the presence of a phenyl group (a variant of a benzene ring) with methyl groups (-CH3) attached to the 2nd and 4th carbon atoms of the ring. The “carbaldehyde” part indicates the presence of a formyl group (-CHO), which is characteristic of aldehydes .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the pyrrole ring and the phenyl ring, leading to potential aromatic stabilization. The electron-donating methyl groups on the phenyl ring could have an impact on the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

As an aromatic compound with both electron-donating (methyl) and electron-withdrawing (formyl) groups, this compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. It’s likely to be a solid at room temperature, and its solubility would depend on the specific solvent. The presence of the polar formyl group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Studies

  • Chromatographic Separation and Racemization Barriers : N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, related to the compound , have been synthesized and studied for their chromatographic separation of enantiomers and barriers to racemization (Vorkapić-Furač et al., 1989).
  • Hydrogen-Bonding Patterns : Research on derivatives of 2,4-dimethylpyrrole, including 4-ethyl-3,5-dimethylpyrrole-2-carbaldehyde, highlights the significance of hydrogen-bonding patterns in influencing molecular structures (Senge & Smith, 2005).

Computational and Theoretical Chemistry

  • Computational Study on Pyrrole Derivatives : A pyrrole derivative, similar to the compound , has been synthesized and analyzed using quantum chemical calculations to predict sites and nature of interactions (Singh, Rawat, & Sahu, 2014).

Application in Luminescence Sensing

  • Luminescence Sensing : Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, related to the compound of interest, have been developed as potential fluorescence sensors for benzaldehyde-based derivatives (Shi et al., 2015).

Magnetic Properties

  • Single Molecule Magnets : The use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, as a ligand in the coordination of paramagnetic transition metal ions, highlights its potential in creating magnetic materials (Giannopoulos et al., 2014).

Synthesis of Fluorinated Pyrroles

  • New Synthesis Techniques : Research on synthesizing various new 3-fluorinated pyrroles, including derivatives similar to the compound , has been conducted, providing new methodologies for pyrrole synthesis (Surmont et al., 2009).

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further as a potential drug. If it has unique chemical reactivity, it could be explored as a synthetic intermediate .

properties

IUPAC Name

1-(2,4-dimethylphenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-3-4-13(11(2)7-10)14-6-5-12(8-14)9-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIBUWZXTBVZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC(=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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